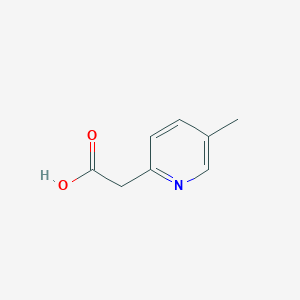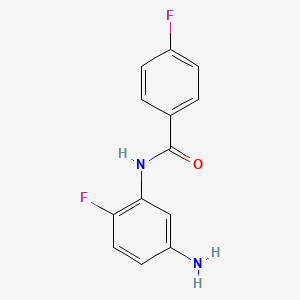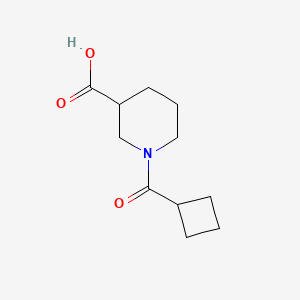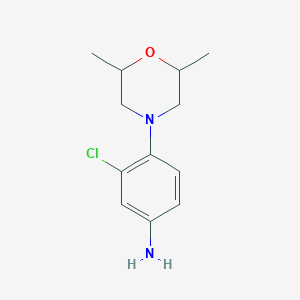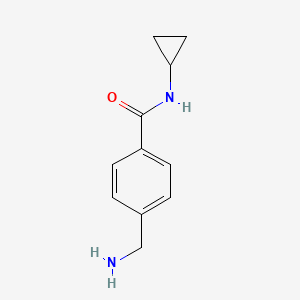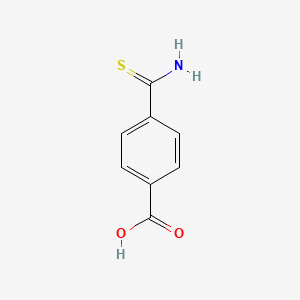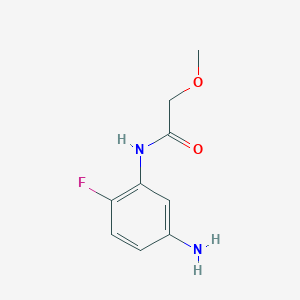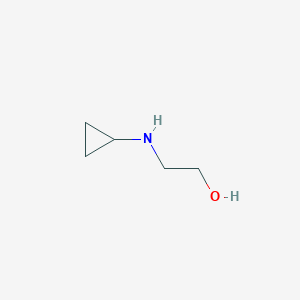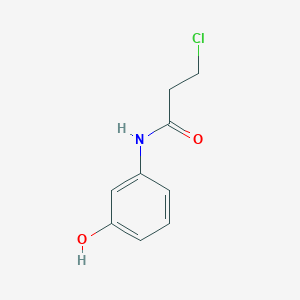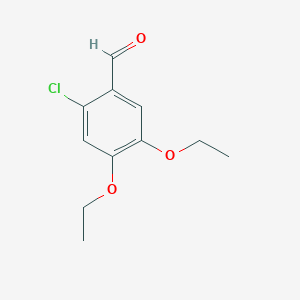
2-Chloro-4,5-diethoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4,5-diethoxybenzaldehyde is an organic compound with the molecular formula C11H13ClO3 It is a derivative of benzaldehyde, characterized by the presence of chlorine and ethoxy groups on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,5-diethoxybenzaldehyde typically involves the chlorination of 4,5-diethoxybenzaldehyde. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where 4,5-diethoxybenzaldehyde is treated with thionyl chloride in the presence of a solvent like dichloromethane. The reaction mixture is then heated to facilitate the substitution of a hydrogen atom with a chlorine atom on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-4,5-diethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Amines in the presence of a base like triethylamine (TEA) at elevated temperatures.
Major Products Formed:
Oxidation: 2-Chloro-4,5-diethoxybenzoic acid.
Reduction: 2-Chloro-4,5-diethoxybenzyl alcohol.
Substitution: 2-Amino-4,5-diethoxybenzaldehyde (when reacted with amines).
Wissenschaftliche Forschungsanwendungen
2-Chloro-4,5-diethoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to study the effects of chlorinated benzaldehydes on biological systems. It serves as a model compound for investigating the interactions of similar molecules with biological targets.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds. Its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.
Industry: It is used in the production of specialty chemicals and as a starting material for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-Chloro-4,5-diethoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorine atom enhances the compound’s reactivity, allowing it to participate in substitution reactions that modify biological molecules. These interactions can affect cellular pathways and lead to changes in cellular function.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-4,5-dimethoxybenzaldehyde: Similar in structure but with methoxy groups instead of ethoxy groups. It exhibits similar reactivity but may have different solubility and biological activity.
4,5-Diethoxybenzaldehyde: Lacks the chlorine atom, making it less reactive in substitution reactions.
2-Chloro-4,5-dihydroxybenzaldehyde: Contains hydroxyl groups instead of ethoxy groups, leading to different chemical properties and reactivity.
Uniqueness: 2-Chloro-4,5-diethoxybenzaldehyde is unique due to the presence of both chlorine and ethoxy groups, which confer distinct chemical properties. The chlorine atom increases its reactivity in substitution reactions, while the ethoxy groups enhance its solubility in organic solvents. These features make it a versatile compound in organic synthesis and research applications.
Eigenschaften
IUPAC Name |
2-chloro-4,5-diethoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-3-14-10-5-8(7-13)9(12)6-11(10)15-4-2/h5-7H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGKNITXEMJJPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)Cl)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10598882 |
Source


|
| Record name | 2-Chloro-4,5-diethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10598882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832677-75-5 |
Source


|
| Record name | 2-Chloro-4,5-diethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10598882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
